molecular formula C15H17BrN4O2 B6460524 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine CAS No. 2549006-25-7

2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine

Cat. No. B6460524
CAS RN: 2549006-25-7
M. Wt: 365.22 g/mol
InChI Key: YUBHVWBWHQSWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine (2-BPPM) is an organic compound from the pyrimidine family that has been the subject of many scientific studies. It is an important research compound due to its unique structure and potential applications in the fields of medicine, biochemistry, and physiology.

Scientific Research Applications

2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine has been studied extensively due to its potential applications in the fields of medicine, biochemistry, and physiology. It has been used as a model compound for the study of the structure-activity relationships of pyrimidines and their derivatives, as well as for the development of new drugs and therapeutic agents. In addition, 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine has been used to study the effects of various drugs on the nervous system, and its derivatives have been used in the study of the pharmacology of opioid and cannabinoid receptors.

Mechanism of Action

The exact mechanism of action of 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine is not yet fully understood. However, it is believed to act on the nervous system by binding to opioid and cannabinoid receptors, which are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, as well as to modulate the activity of opioid and cannabinoid receptors. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as to modulate the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and handle. In addition, it has a wide range of applications in the fields of medicine, biochemistry, and physiology. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and is not stable in acidic conditions.

Future Directions

There are a number of potential future directions for 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine research. These include further studies of its mechanism of action, the development of new therapeutic agents based on its structure and activity, and the development of new synthetic methods for its synthesis. In addition, further research could be conducted into its potential applications in the fields of medicine, biochemistry, and physiology. Finally, further research could be conducted into its potential toxicity and side effects.

Synthesis Methods

2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine can be synthesized using a variety of methods, including the Mitsunobu reaction and the Biginelli reaction. The Mitsunobu reaction involves the reaction of an alcohol with an aldehyde or ketone in the presence of a phosphine and an acid catalyst. The Biginelli reaction is a three-component reaction between an aldehyde, an urea or thiourea, and an α-diketone or α-keto ester in the presence of an acid catalyst. Both reactions have been used to synthesize 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine successfully.

properties

IUPAC Name

2-[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2/c1-21-12-8-18-15(19-9-12)22-11-3-6-20(7-4-11)14-2-5-17-10-13(14)16/h2,5,8-11H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBHVWBWHQSWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine

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